Cas no 1803592-88-2 (7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride)
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride is a fluorinated tetrahydroquinoline derivative with significant potential in pharmaceutical and chemical research. Its key advantages include a stable dihydrochloride salt form, enhancing solubility and handling properties for synthetic applications. The fluorine substitution at the 7-position improves metabolic stability and bioavailability, making it a valuable intermediate in drug discovery, particularly for CNS-targeting compounds. The tetrahydroquinoline scaffold offers versatility for further functionalization, enabling the development of novel bioactive molecules. This compound is characterized by high purity and well-defined structural properties, ensuring reproducibility in research applications. Its utility spans medicinal chemistry, particularly in the design of fluorinated analogs for therapeutic exploration.
1803592-88-2 structure
Product Name:7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride
CAS No:1803592-88-2
MF:C9H13Cl2FN2
MW:239.117323637009
CID:5718946
PubChem ID:91662875
Update Time:2025-06-06
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride
- EN300-198499
- 1803592-88-2
- 7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride
- 7-fluoro-1,2,3,4-tetrahydroquinolin-4-aminedihydrochloride
- 7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride
-
- Inchi: 1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H
- InChI Key: KBTFLVMKVWWHBF-UHFFFAOYSA-N
- SMILES: Cl.Cl.FC1C=CC2=C(C=1)NCCC2N
Computed Properties
- Exact Mass: 238.0439820g/mol
- Monoisotopic Mass: 238.0439820g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F601480-5mg |
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride |
1803592-88-2 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F601480-10mg |
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride |
1803592-88-2 | 10mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F601480-50mg |
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride |
1803592-88-2 | 50mg |
$ 340.00 | 2022-06-04 | ||
| Enamine | EN300-198499-1g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 1g |
$1142.0 | 2023-09-16 | |
| Enamine | EN300-198499-5g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 5g |
$3313.0 | 2023-09-16 | |
| Enamine | EN300-198499-10g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 10g |
$4914.0 | 2023-09-16 | |
| Enamine | EN300-198499-0.05g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 0.05g |
$266.0 | 2023-09-16 | |
| Enamine | EN300-198499-0.1g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 0.1g |
$396.0 | 2023-09-16 | |
| Enamine | EN300-198499-0.25g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 0.25g |
$567.0 | 2023-09-16 | |
| Enamine | EN300-198499-0.5g |
7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride |
1803592-88-2 | 95% | 0.5g |
$891.0 | 2023-09-16 |
7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride Related Literature
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
1803592-88-2 (7-Fluoro-1,2,3,4-Tetrahydroquinolin-4-Amine Dihydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent